4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butan-1-ol

Description

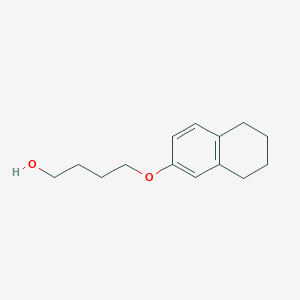

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butan-1-ol is a synthetic organic compound featuring a tetrahydronaphthalene (tetralin) core substituted with a butan-1-ol chain via an ether linkage at the 2-position.

Properties

IUPAC Name |

4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c15-9-3-4-10-16-14-8-7-12-5-1-2-6-13(12)11-14/h7-8,11,15H,1-6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLALWYYMQMMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)OCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butan-1-ol typically involves the reaction of 5,6,7,8-tetrahydro-2-naphthol with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.

Major Products Formed

Oxidation: Formation of 4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanal or 4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanone.

Reduction: Formation of various alcohol derivatives depending on the specific reducing conditions.

Substitution: Formation of halogenated derivatives such as 4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butyl chloride or bromide.

Scientific Research Applications

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butan-1-ol involves its interaction with specific molecular targets within biological systems. It may act on enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

- Bioactivity: Compounds with hydroxyl or amino groups (e.g., ) show promise in enzyme inhibition . The target compound’s ether linkage may modulate similar activities, warranting in vitro assays.

- Synthetic Accessibility : ’s safety protocols emphasize the need for controlled synthesis conditions, particularly for tetralin derivatives with volatile substituents .

- Structural Optimization : Positional isomerism (e.g., 1-OH vs. 2-O-alkyl in vs. 4) significantly impacts physicochemical properties, guiding drug design .

Biological Activity

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butan-1-ol is an organic compound characterized by its unique tetrahydronaphthalene moiety linked to a butanol functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables and research findings.

- Molecular Formula : CHO

- Molecular Weight : 220.32 g/mol

- CAS Number : 61398866

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, studies on related naphthalene derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| Similar Naphthalene Derivative | S. aureus | 30 µg/mL |

Cytotoxicity and Antiproliferative Effects

Studies have shown that naphthalene derivatives can exert cytotoxic effects on cancer cell lines. For example, the antiproliferative activity of these compounds has been evaluated against HeLa (cervical cancer) and A549 (lung cancer) cells.

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 175 |

These findings suggest that this compound may possess similar cytotoxic properties.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in signal transduction pathways. Preliminary in silico studies suggest potential interactions with proteins involved in apoptosis and cell cycle regulation.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines. The results showcased a dose-dependent response with significant cell death observed at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.